molecular formula C15H12INO4 B13565541 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoicacid

Cat. No.: B13565541
M. Wt: 397.16 g/mol
InChI Key: UXJQGMCULRVEED-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an iodine atom attached to a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid typically involves the protection of the amino group of 5-iodobenzoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions in peptide synthesis. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-5-iodobenzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C15H12INO4

Molecular Weight

397.16 g/mol

IUPAC Name

5-iodo-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12INO4/c16-11-6-7-13(12(8-11)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

UXJQGMCULRVEED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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